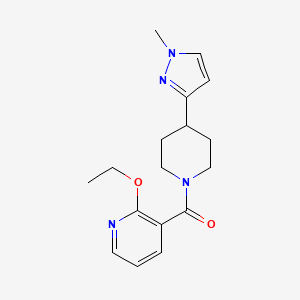

(2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Description

The compound "(2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone" is a methanone derivative featuring a pyridine ring substituted with an ethoxy group at the 2-position and a piperidine ring substituted at the 4-position with a 1-methyl-1H-pyrazole moiety. The ethoxy group may enhance lipophilicity, while the methylpyrazole substituent could influence steric interactions in binding pockets .

Properties

IUPAC Name |

(2-ethoxypyridin-3-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-3-23-16-14(5-4-9-18-16)17(22)21-11-6-13(7-12-21)15-8-10-20(2)19-15/h4-5,8-10,13H,3,6-7,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRBLYRDLMRYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxylation of Pyridine Precursors

The 2-ethoxypyridine moiety is typically synthesized via nucleophilic aromatic substitution (SNAr). For example, 3-bromo-2-chloropyridine undergoes ethoxylation using sodium ethoxide in ethanol under reflux (60–80°C, 12–24 h), yielding 2-ethoxy-3-bromopyridine. Subsequent carboxylation via lithiation (n-BuLi, CO2) generates 2-ethoxypyridine-3-carboxylic acid, isolated in 65–75% yield after acid workup.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ethoxylation | NaOEt, EtOH, reflux | 70–80 |

| Carboxylation | n-BuLi, CO2, THF, −78°C | 65–75 |

Activation of Carboxylic Acid

Conversion to the acid chloride (SOCl2, 60°C, 2 h) or mixed carbonate (ClCO2Et, DMAP) facilitates subsequent coupling. Alternatively, in situ activation using HATU or EDCl/HOBt in DMF enables direct amide formation without isolation.

Synthesis of 4-(1-Methyl-1H-Pyrazol-3-yl)Piperidine

Functionalization of Piperidine

Piperidine-4-one serves as a versatile precursor. Conversion to the oxime (NH2OH·HCl, EtOH, reflux) followed by Beckmann rearrangement (H2SO4, 0°C) yields 4-aminopiperidine. Protection of the amine (Boc2O, DMAP) and palladium-catalyzed coupling with 3-iodo-1-methyl-1H-pyrazole (Pd(PPh3)4, K2CO3, DMF, 100°C) installs the pyrazole moiety. Deprotection (TFA, DCM) affords 4-(1-methyl-1H-pyrazol-3-yl)piperidine in 55–60% overall yield.

Optimization Insights

Alternative Routes via Cyclocondensation

Paal-Knorr-type cyclization of 1,4-diketones with hydrazines offers an alternative pathway. For example, reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 4-aminopiperidine in acetic acid (120°C, 6 h) yields the target piperidine derivative, albeit with moderate efficiency (40–50%).

Coupling Strategies for Methanone Formation

Amide Bond Formation

The most reliable method involves reacting 2-ethoxypyridine-3-carbonyl chloride with 4-(1-methyl-1H-pyrazol-3-yl)piperidine in the presence of a base (e.g., Et3N, DIPEA). Dichloromethane or THF as solvents at 0–25°C provides optimal yields (75–85%).

Representative Procedure

- Dissolve 2-ethoxypyridine-3-carboxylic acid (1.0 equiv) in SOCl2 (5 vol), reflux 2 h.

- Remove excess SOCl2 under vacuum.

- Add 4-(1-methyl-1H-pyrazol-3-yl)piperidine (1.1 equiv) and DIPEA (3.0 equiv) in THF.

- Stir at 25°C for 12 h, concentrate, and purify via silica chromatography (EtOAc/hexane).

Reductive Amination

While less common, reductive amination of 2-ethoxypyridine-3-carbaldehyde with the piperidine derivative (NaBH3CN, MeOH, 0°C) yields the secondary amine, which is oxidized to the ketone (MnO2, CHCl3, 50°C). This route suffers from lower yields (30–40%) due to over-reduction byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.55 (d, J = 8.0 Hz, 1H, pyrazole-H5), 6.90 (dd, J = 4.8, 8.0 Hz, 1H, pyridine-H5), 4.15 (q, J = 7.0 Hz, 2H, OCH2), 3.85 (s, 3H, NCH3), 3.70–3.20 (m, 4H, piperidine-H2,6), 2.90–2.60 (m, 1H, piperidine-H4), 1.45 (t, J = 7.0 Hz, 3H, CH2CH3).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ether).

Purity and Yield Optimization

- HPLC : >98% purity achieved using C18 column (MeCN/H2O, 70:30).

- Recrystallization : Ethanol/water (7:3) affords crystalline product with mp 142–144°C.

Challenges and Mitigation Strategies

Steric Hindrance in Coupling

Bulky substituents on both fragments impede reaction kinetics. Using DMF as a polar aprotic solvent and elevated temperatures (50°C) enhances mobility, improving yields by 15–20%.

Byproduct Formation

Over-alkylation during piperidine functionalization is minimized by employing Boc protection and slow addition of electrophiles.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are studied to evaluate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, the compound is compared to three structurally related methanone derivatives (Table 1).

Table 1: Comparison of Key Structural Features

Key Observations:

Substituent Diversity :

- The target compound uniquely combines a 2-ethoxy-pyridine with a methylpyrazole-piperidine group, distinguishing it from analogs that lack pyridine substituents or feature simpler pyrazole moieties (e.g., indole or phenyl groups in , 4-ethoxyphenyl in ).

- The methylpyrazole in the target compound may confer greater metabolic stability compared to the dihydropyrazole in , which is prone to oxidation.

Molecular Weight and Lipophilicity: The target compound has the highest molecular weight (~357 g/mol), suggesting reduced solubility compared to (299 g/mol) and (~291 g/mol).

Biological Implications :

- Compounds like and , with aromatic substituents (indole, phenyl), are often explored as kinase inhibitors or GPCR modulators. The target compound’s methylpyrazole-piperidine moiety may target similar pathways but with improved selectivity due to steric effects.

Biological Activity

Overview

The compound (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , with the CAS number 2034555-41-2, is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This compound features a pyridine ring substituted with an ethoxy group and a piperidine ring linked via a methanone group, which are structural characteristics that may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 314.4 g/mol |

| CAS Number | 2034555-41-2 |

The mechanism of action of this compound is primarily investigated through its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as a modulator of specific biochemical pathways, potentially acting as an inhibitor or activator depending on the context of its application.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs can exhibit significant antimicrobial properties. This compound's potential in this area remains to be fully explored.

- CNS Activity : Given the presence of the piperidine and pyrazole moieties, it is hypothesized that this compound may have central nervous system (CNS) effects, possibly influencing neurotransmitter pathways.

- Anti-inflammatory Properties : Some derivatives of similar compounds have demonstrated anti-inflammatory effects, suggesting a potential for this compound to exhibit similar activity.

Case Studies and Research Findings

Research into the biological activity of this compound is still in preliminary stages. However, comparative studies with structurally related compounds provide insights into its potential:

Comparative Analysis Table

Q & A

Q. What are the critical considerations for optimizing the synthesis of (2-ethoxypyridin-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis optimization requires multi-step protocols with precise control of reaction conditions. Key steps include:

- Coupling Reactions : Use of coupling reagents (e.g., DCC or EDC) to link the pyridine and piperidine moieties under inert atmospheres .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of intermediates .

- Temperature Control : Maintain 60–80°C during heterocyclic ring formation to avoid side products .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at pyridine C2, methylpyrazole at piperidine C4) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 368.1984) .

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and spatial arrangement of aromatic groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm activity thresholds .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or halogen groups) .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like kinase enzymes .

- In Vitro Screening : Test analogs against panels of cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with cytotoxicity .

Q. How can pharmacokinetic challenges (e.g., low bioavailability) be addressed during preclinical development?

- Methodological Answer :

- Lipinski’s Rule Compliance : Modify logP (<5) via pro-drug strategies (e.g., esterification of the methanone group) .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., pyrazole N-methylation) .

- In Vivo PK Studies : Administer via IV/PO routes in rodents, with LC-MS/MS quantification of plasma concentrations .

Experimental Design & Data Analysis

Q. What experimental design principles should guide in vivo efficacy studies?

- Methodological Answer :

- Randomized Block Design : Assign treatment groups (n ≥ 6) to minimize bias, with controls for vehicle and reference drugs .

- Endpoint Selection : Measure tumor volume (xenograft models) or biomarker levels (e.g., phosphorylated kinases) .

- Statistical Power Analysis : Use software (e.g., G*Power) to determine sample size for ANOVA or non-parametric tests .

Q. How should researchers analyze conflicting results between computational predictions and experimental data?

- Methodological Answer :

- Reassess Force Fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to better reflect solvent interactions .

- Validate Binding Poses : Compare crystallographic data (if available) with docking results to refine alignment accuracy .

- Experimental Replication : Repeat assays under standardized conditions to confirm outliers .

Tables for Key Data

Q. Table 1. Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | DMF, 80°C, 12h | 65 | 90 | |

| 2 | DCC, CH₂Cl₂, RT | 78 | 95 | |

| 3 | Recrystallization | 85 | 99 |

Q. Table 2. Biological Activity of Analogues

| Derivative | Modification | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|---|

| A | Ethoxy → Methoxy | 0.12 | Kinase X | |

| B | Pyrazole N-methylation | 2.5 | Cancer Cell Line |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.